(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13464155
Molecular Formula: C21H35N3O
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H35N3O |
|---|---|
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | (2S)-2-amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one |
| Standard InChI | InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)23-12-10-19(11-13-23)15-24(17(3)4)14-18-8-6-5-7-9-18/h5-9,16-17,19-20H,10-15,22H2,1-4H3/t20-/m0/s1 |
| Standard InChI Key | LUDDDOBGGBGOFE-FQEVSTJZSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C(C)C)N |
Introduction
(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one is a complex organic compound classified as an amino ketone and a piperidine derivative. Its structural complexity and the presence of multiple functional groups make it a subject of interest in pharmaceutical research. This compound is closely related to another compound, (S)-2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-3-methyl-butan-1-one, which has been studied for its potential in modulating neurotransmitter systems.
Synthesis and Chemical Reactions
The synthesis of these compounds typically involves several steps, including the formation of the piperidine ring and subsequent substitutions to introduce amino and ketone functionalities. The presence of multiple functional groups allows them to participate in various chemical reactions, which are crucial for their potential applications in pharmaceuticals.
Pharmacological Applications
-
Neurotransmitter Modulation: Compounds with similar structures are believed to influence neurotransmitter release and uptake, particularly within dopaminergic and serotonergic pathways. They may act as antagonists or agonists at specific receptors, altering synaptic transmission and influencing mood or cognitive functions.
-
Potential Therapeutic Uses: These compounds have potential applications in developing treatments for conditions such as anxiety, depression, or neurodegenerative diseases. They can also serve as tool compounds in pharmacological studies aimed at elucidating receptor mechanisms or exploring new therapeutic pathways.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume